molecular formula C11H15N3O3 B15135394 tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B15135394
M. Wt: 237.25 g/mol
InChI Key: SBHCGXPDIIAVAJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₅N₃O₃ Molecular Weight: 237.259 g/mol CAS Registry Number: 1229455-14-4 Synonyms:

  • 2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • 1-Boc-3,4,5,7-tetrahydro-4-oxo-6H-pyrrolo[3,4-d]pyrimidine

This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a bicyclic scaffold fused with a pyrimidine ring. The tert-butyl ester group at position 6 enhances steric protection, improving stability during synthetic modifications. The 4-oxo moiety at position 4 is a key functional group, influencing hydrogen-bonding interactions and reactivity in downstream applications, such as medicinal chemistry intermediates .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-6-13-9(7)15/h6-7H,4-5H2,1-3H3

InChI Key

SBHCGXPDIIAVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=NC=NC2=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable pyrrole compound, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Yield : The tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate intermediate achieves a 75% yield under optimized conditions (80°C, 16 h, NMP solvent) .
  • Data Limitations : Physical properties like melting points and solubility are inconsistently reported in literature. Biological data for most analogs remain unpublished, necessitating further pharmacological profiling.

Biological Activity

Tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula: C11H15N3O3
  • Molecular Weight: 237.25 g/mol
  • Structural Features: The compound features a pyrrolo[3,4-d]pyrimidine core with a tert-butyl ester group and a carbonyl group at the 4-position of the pyrrolidine ring, contributing to its reactivity and biological potential.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its specific activities:

Antitumor Activity

Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class can exhibit significant anticancer properties. For instance:

  • In Vitro Studies: A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines showed inhibitory effects on various cancer cell lines. Notably, compounds with structural similarities to this compound displayed IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549) .
Compound NameIC50 (µM)Target Cell Line
This compoundTBDTBD
Doxorubicin (Positive Control)9.20A549

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Pyrrolo[3,4-d]pyrimidines are known for their activity against various pathogens:

  • Mechanism of Action: The interaction studies suggest that the compound may inhibit bacterial growth by disrupting nucleic acid synthesis or interfering with metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrrolidine ring can significantly influence biological activity.

Synthetic Route Example

  • Starting Material: Appropriate pyrrole and pyrimidine derivatives.
  • Reagents: Use of tert-butyl esters and carbonyl reagents.
  • Conditions: Controlled temperature and pH to facilitate cyclization and formation of the heterocyclic structure.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies: In one study, a related compound exhibited an IC50 of 2.24 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Studies: Another investigation highlighted the effectiveness of pyrrolo[3,4-d]pyrimidines against various bacterial strains, emphasizing their therapeutic value in treating infections .

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